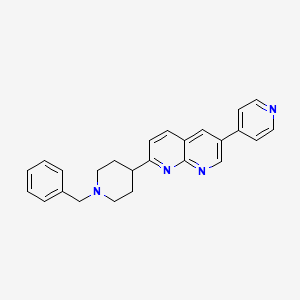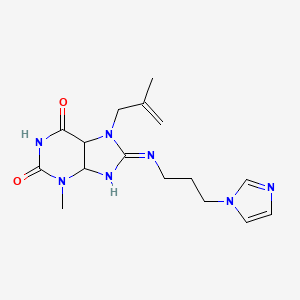
2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a pyridinyl-naphthyridine framework. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of benzylpiperidine through the reaction of benzyl chloride with piperidine under basic conditions.
Coupling with Pyridinyl-Naphthyridine: The benzylpiperidine is then coupled with a pyridinyl-naphthyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step requires the presence of a base, a palladium catalyst, and a suitable solvent like tetrahydrofuran (THF).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated compounds.
科学的研究の応用
2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activity.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a candidate for drug development targeting specific biological pathways.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-(1-Benzylpiperidin-4-yl)-1-(pyridin-4-yl)-2-azaspiro[3.5]nonane
- N-(1-Benzylpiperidin-4-yl)-1-propyl-4-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one
Uniqueness
Compared to similar compounds, 2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine stands out due to its unique structural features, which confer distinct chemical and biological properties. Its combination of benzylpiperidine and pyridinyl-naphthyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for diverse research applications.
特性
分子式 |
C25H24N4 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
2-(1-benzylpiperidin-4-yl)-6-pyridin-4-yl-1,8-naphthyridine |
InChI |
InChI=1S/C25H24N4/c1-2-4-19(5-3-1)18-29-14-10-21(11-15-29)24-7-6-22-16-23(17-27-25(22)28-24)20-8-12-26-13-9-20/h1-9,12-13,16-17,21H,10-11,14-15,18H2 |
InChIキー |
FCZJLKNEXKVYMR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione](/img/structure/B15119300.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B15119301.png)
![11-[(3-Methylphenyl)methyl]-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15119308.png)
![6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B15119313.png)

![6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine](/img/structure/B15119319.png)
![2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15119321.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15119336.png)
![5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyridin-3-ol](/img/structure/B15119340.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15119344.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B15119363.png)
![2,5-difluoro-N-[2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B15119372.png)
![4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B15119380.png)
![2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B15119381.png)
